Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt
Description
Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonic acid group, an azo linkage, and several functional groups that contribute to its reactivity and utility.
Properties
CAS No. |
70209-97-1 |
|---|---|
Molecular Formula |
C25H21ClN5NaO7S2 |
Molecular Weight |
626.0 g/mol |
IUPAC Name |
sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-5-[(2-chloroacetyl)amino]benzenesulfonate |
InChI |
InChI=1S/C25H22ClN5O7S2.Na/c1-31(17-5-3-2-4-6-17)39(34,35)18-11-15-7-9-19(27)25(24(15)21(32)13-18)30-29-20-10-8-16(28-23(33)14-26)12-22(20)40(36,37)38;/h2-13,32H,14,27H2,1H3,(H,28,33)(H,36,37,38);/q;+1/p-1 |
InChI Key |
QDXJCWRXWUFFQE-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt typically involves multiple steps. The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid . This step forms a diazonium salt, which is then coupled with a naphthalenyl compound to form the azo linkage . The resulting intermediate undergoes further reactions to introduce the sulfonyl, chloroacetyl, and other functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid, sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are critical in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonic acid derivatives, while reduction can yield amines.
Scientific Research Applications
Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo linkage can participate in redox reactions, while the chloroacetyl group can undergo nucleophilic substitution reactions. These interactions contribute to the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a sulfonic acid group attached to a benzene ring.
Azo dyes: Compounds with similar azo linkages but different substituents.
Sulfonamides: Compounds containing sulfonyl groups attached to amines.
Uniqueness
Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Biological Activity
Benzenesulfonic acid, specifically the compound known as 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt , is a complex organic molecule with notable biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azo linkage and sulfonic acid group, which contribute to its solubility and reactivity. The structure can be summarized as follows:
- Chemical Formula : C₁₆H₁₅ClN₄NaO₃S
- Molecular Weight : 396.83 g/mol
- CAS Number : 10656
Structural Features
| Feature | Description |
|---|---|
| Azo Group | -N=N- linkage |
| Sulfonic Acid Group | -SO₃H |
| Amino Groups | Multiple amino substituents enhancing reactivity |
The biological activity of this compound primarily arises from its ability to undergo metabolic transformations, particularly through the cleavage of the azo bond. This process can lead to the formation of aromatic amines, which are known to exhibit various biological effects:
- Metabolic Activation : Enzymatic reduction of the azo bond in the liver and intestines can yield reactive intermediates that may interact with cellular macromolecules.
- Toxicity Profiles : Studies indicate that metabolites produced from this compound can induce oxidative stress and potentially lead to genotoxic effects.
Toxicological Data
Research has shown that exposure to similar azo compounds can result in adverse health effects, including:
- Carcinogenicity : Certain metabolites have been linked to cancer development in animal models due to their ability to form DNA adducts.
- Hematological Effects : Compounds in this class have been associated with methaemoglobinaemia, causing reduced oxygen-carrying capacity of blood.
Case Studies
- Chronic Exposure in Rodents : A study reported degenerative changes in the liver and testes of rats following chronic exposure to related azo dyes, indicating potential reproductive toxicity (Sarkar & Ghosh, 2012) .
- Human Health Impacts : Reports of cyanosis and intestinal disorders following ingestion highlight the risks associated with human exposure to similar compounds (SCCP, 2005) .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate cytotoxicity against various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.
- Apoptosis Induction : Increased levels of pro-apoptotic markers following treatment.
In Vivo Studies
Animal studies have shown that administration of this compound leads to:
- Altered Hematological Parameters : Significant changes in red blood cell counts and hemoglobin levels.
- Histopathological Changes : Observations of liver necrosis and kidney damage after prolonged exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
